N-(2,6-dimethylphenyl)-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
N-(2,6-Dimethylphenyl)-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinecarboxamide derivative characterized by a 6-oxo-1,6-dihydropyridazine core. Key structural features include:
- 1-(4-Methylbenzyl) substituent: Enhances lipophilicity and may influence membrane permeability.
- Pyridazine ring: A six-membered heterocycle with two adjacent nitrogen atoms, contributing to electron-deficient properties and hydrogen-bonding capabilities.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-14-7-9-17(10-8-14)13-24-19(25)12-11-18(23-24)21(26)22-20-15(2)5-4-6-16(20)3/h4-12H,13H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKZNBWOYXRTFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C(=O)NC3=C(C=CC=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, structure-activity relationships (SAR), and the results of various biological evaluations.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 394.44 g/mol. The structure features a pyridazine core, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of substituted aromatic amines with appropriate carbonyl compounds under controlled conditions. The synthetic pathways often focus on optimizing yield and purity while ensuring the desired biological activity is retained.
Antitumor Activity
Recent studies have demonstrated that derivatives of pyridazine compounds exhibit notable antitumor properties. For instance:
- Cell Line Studies : The compound was evaluated against several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer). The growth inhibitory activity was assessed using the MTT assay, revealing GI50 values under 10 µM for several analogs, indicating potent cytotoxicity against these cell lines .
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 1j | MDA-MB-468 | 6.57 |
| 1k | MDA-MB-468 | 8.34 |
| 2f | MDA-MB-468 | 2.94 |
| 2i | MDA-MB-468 | 2.96 |
These results suggest that modifications to the benzyl groups significantly affect the compound's potency against cancer cells.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. In vitro studies indicated that it could inhibit pro-inflammatory cytokines, which are crucial in various inflammatory diseases. The mechanism appears to involve the modulation of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.
Antimicrobial Activity
In addition to its antitumor and anti-inflammatory properties, this compound has shown antimicrobial activity against various bacterial strains. The compound's ability to disrupt bacterial cell membranes has been suggested as a potential mechanism for its antimicrobial effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : Variations in the substituents on the aromatic rings significantly influence both potency and selectivity towards specific cancer cell lines.
- Positioning of Groups : The position of methyl groups on the phenyl rings has been correlated with enhanced antitumor activity, particularly in the context of triple-negative breast cancer .
Case Studies
In a recent case study involving a series of pyridazine derivatives:
- Objective : To evaluate their cytotoxic effects on breast cancer cell lines.
- Methodology : Compounds were synthesized and screened for biological activity using standardized assays.
- Results : Several compounds exhibited promising activity with selectivity indices suggesting potential for further development into therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazinecarboxamide Derivatives (Protease Inhibitors)
describes pyridazinone derivatives designed as Trypanosoma cruzi proteasome inhibitors. Key comparisons include:
- The 2,6-dimethylphenyl carboxamide moiety likely contributes to hydrophobic interactions in enzyme binding pockets, analogous to fluorophenyl or cyclopropylcarbamoyl groups in protease inhibitors .
Synthesis :
Similar coupling reagents (e.g., HATU, DIPEA in DMF) are used to form the carboxamide bond, suggesting shared synthetic routes .
Piperidinecarboxamide Derivatives
lists (±)-N-(2,6-dimethylphenyl)-1-iso-propyl-d7-2-piperidinecarboxamide, a structural analog with a piperidine core:
- Core Structure Differences: The pyridazine ring (aromatic, electron-deficient) may enable stronger hydrogen bonding compared to the non-aromatic piperidine core, affecting target selectivity.
Pesticide-Related Amides
and describe agrochemicals (e.g., metalaxyl, benalaxyl) with N-(2,6-dimethylphenyl) groups:
- Functional Group Analysis: The 2,6-dimethylphenyl group is a common motif in pesticides, suggesting its role in enhancing stability or binding to fungal enzymes.
Research Findings and Implications
Structural Insights :
- Agrochemicals: Structural parallels to metalaxyl () indicate possible fungicidal activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification strategies for N-(2,6-dimethylphenyl)-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of pyridazine precursors with substituted benzylamines under controlled pH (6.5–7.5) and temperature (60–80°C). Key intermediates like 6-oxo-1,6-dihydropyridazine-3-carboxylic acid require activation via carbodiimide coupling agents (e.g., EDC/HCl) before reacting with aryl amines. Purification often employs gradient elution HPLC (C18 columns, acetonitrile/water mobile phase) to separate regioisomers and by-products. Yield optimization may involve iterative adjustments to solvent polarity (e.g., DMF vs. THF) and catalytic additives (e.g., DMAP) .
Q. How can structural elucidation of this compound be systematically performed?
- Methodological Answer : Combine spectroscopic techniques:
- 1H/13C NMR : Assign aromatic protons (δ 7.1–7.4 ppm for dimethylphenyl groups) and carbonyl signals (δ 165–170 ppm for carboxamide).
- HRMS : Confirm molecular formula (e.g., [M+H]+ at m/z 392.1764 for C23H24N3O2).
- X-ray crystallography : Resolve dihydropyridazine ring conformation and hydrogen-bonding networks in the solid state .
Q. What preliminary assays are recommended to assess its bioactivity?
- Methodological Answer : Screen for enzyme inhibition (e.g., cyclooxygenase-2 or kinases) using fluorometric or colorimetric assays (IC50 determination). Include positive controls (e.g., celecoxib for COX-2) and validate solubility in assay buffers (DMSO ≤1% v/v). Parallel cytotoxicity testing (MTT assay on HEK-293 cells) ensures observed activity is not artifactually linked to cell death .
Advanced Research Questions
Q. How can contradictory data on its biological targets be resolved?
- Methodological Answer : Discrepancies in reported IC50 values (e.g., COX-2 inhibition vs. kinase selectivity) may stem from assay conditions (pH, ionic strength) or off-target effects. Use orthogonal methods:
- Surface plasmon resonance (SPR) : Quantify binding kinetics to purified targets.
- CRISPR-KO cell lines : Validate target specificity by comparing wild-type vs. gene-edited cells.
- Proteome-wide profiling : Employ affinity pulldown with biotinylated analogs and LC-MS/MS to identify interacting proteins .
Q. What computational strategies enhance mechanistic understanding of its interactions?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Model binding to COX-2 active site, prioritizing hydrophobic interactions with the 4-methylbenzyl group.
- MD simulations (GROMACS) : Simulate ligand-receptor dynamics over 100 ns to assess stability of hydrogen bonds (e.g., carboxamide-O⋯His90).
- Quantum mechanical calculations (Gaussian) : Evaluate charge distribution at the dihydropyridazine ring to predict electrophilic reactivity .
Q. How can synthetic by-products or degradation products be characterized and mitigated?
- Methodological Answer :
- LC-MS/MS : Identify impurities (e.g., oxidized pyridazine derivatives) using fragmentation patterns.
- Forced degradation studies : Expose the compound to heat (60°C), light (UV-A), and acidic/basic conditions (pH 2–12) to profile stability.
- DoE (Design of Experiments) : Apply factorial design to optimize reaction parameters (e.g., temperature, solvent ratio) and minimize by-product formation .
Q. What strategies improve its pharmacokinetic profile for in vivo studies?
- Methodological Answer :
- LogP adjustment : Introduce polar substituents (e.g., hydroxyl groups) to reduce lipophilicity (measured via shake-flask method).
- Prodrug design : Mask the carboxamide as an ester to enhance oral bioavailability.
- Microsomal stability assays : Test hepatic metabolism using rat liver microsomes and NADPH cofactors to identify metabolic hotspots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
